1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

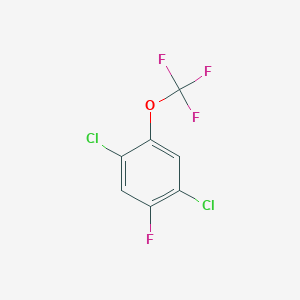

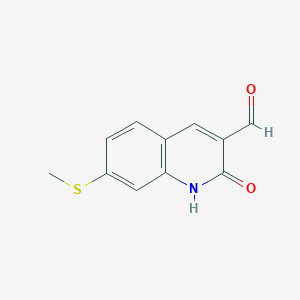

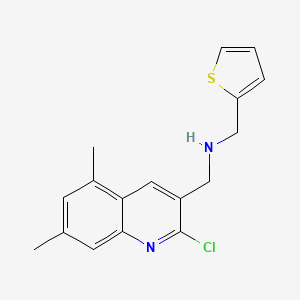

The compound "1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine" is a derivative of the pyrazole class, which is known for its significance in pharmaceutical chemistry due to the pyrazole ring's presence in various biologically active compounds. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, and it is often modified to enhance biological activity or to create new pharmacophores .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One approach involves the ultrasound-mediated condensation of amine with dehydroacetic acid, which has been shown to be an efficient and environmentally friendly protocol for synthesizing pyranone derivatives . Another method is the L-proline-catalyzed multicomponent domino reaction in aqueous media, which can assemble densely functionalized pyrazoles from simple starting materials . This latter method is particularly noteworthy for its ability to create multiple bonds and rings in a single reaction sequence, which could potentially be adapted for the synthesis of "1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine" derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of the pyrazole ring, which can be substituted at various positions to generate a wide array of compounds. The nature of the substituents on the pyrazole ring is crucial for the activity of these compounds, as demonstrated by the synthesis and evaluation of 1-arylpyrazoles as σ1 receptor antagonists . The basic amine group, which is a feature of "1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine," is necessary for activity, and the spacer length between the amino and pyrazole groups can influence the compound's selectivity and pharmacological profile.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, including hydrogen bonding, which plays a significant role in the molecular recognition and stability of these compounds. For instance, in the case of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, the molecules are linked into complex sheets by a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds . Such interactions are essential for understanding the reactivity and interaction of pyrazole derivatives with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the pyrazole ring. The introduction of a basic amine group, as seen in "1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine," can affect the compound's polarity, solubility in water, and its ability to form salts, which are important considerations for drug formulation and delivery . Additionally, the presence of substituents can also affect the electronic structure of the molecule, as observed in the isomeric methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate, which exhibits a polarized molecular-electronic structure .

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Characterization

1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine and its derivatives have been studied for their synthesis and characterization. These compounds have been synthesized through various reactions and characterized using techniques like X-Ray crystallography, FT-IR, UV-visible, proton NMR spectroscopy, and mass spectroscopy. This research is fundamental to understanding their structure and properties for further applications (Titi et al., 2020).

2. Polymerization Applications

These compounds have been used in the polymerization of certain materials. For example, they have been involved in the synthesis and structure study of methyl methacrylate polymerization, which results in polymers like poly(methylmethacrylate) with significant applications in material science (Shin et al., 2016).

3. Biological Activities

Several studies have focused on the biological activities of these compounds. For instance, their potential antitumor, antifungal, and antibacterial activities have been investigated, providing insights into their possible use in medical and pharmaceutical fields (Feng et al., 2018).

4. Catalytic Applications

These pyrazole derivatives have shown potential as catalysts in various chemical reactions. For example, their use in the copolymerization of CO2 and cyclohexene oxide, leading to the formation of poly(cyclohexene carbonate), highlights their significance in catalysis and environmental chemistry (Matiwane et al., 2020).

Eigenschaften

IUPAC Name |

1-(4-methylpyrazol-1-yl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-6-3-9-10(4-6)5-7(2)8/h3-4,7H,5,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVGQYPGYSFDRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CC(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101287264 |

Source

|

| Record name | α,4-Dimethyl-1H-pyrazole-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101287264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine | |

CAS RN |

1006483-34-6 |

Source

|

| Record name | α,4-Dimethyl-1H-pyrazole-1-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006483-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,4-Dimethyl-1H-pyrazole-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101287264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-Chloro-acetyl)-3-oxo-piperazin-2-yl]-acetic acid ethyl ester](/img/structure/B1320157.png)

![4H-Thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B1320164.png)

![3-[(2-Chloro-8-methyl-quinolin-3-ylmethyl)-amino]-propan-1-ol](/img/structure/B1320166.png)

![7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B1320169.png)

![6-Methoxy-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1320177.png)